6-Iodopyridazine-3-carbonitrile

Description

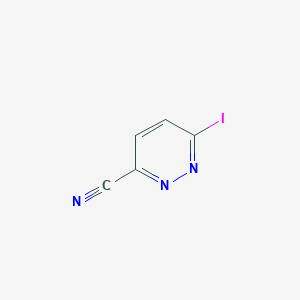

6-Iodopyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with an iodine atom at the 6-position and a carbonitrile group at the 3-position. Its molecular formula is C₅H₂IN₃, with a molecular weight of 232.02 g/mol. The iodine substituent introduces significant steric and electronic effects, enhancing its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and serving as a precursor for pharmaceuticals or agrochemicals. The carbonitrile group contributes to polarity and reactivity, enabling further functionalization .

Properties

IUPAC Name |

6-iodopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPXEHNMXIMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridazine-3-carbonitrile typically involves the iodination of pyridazine derivatives. One common method includes the reaction of pyridazine-3-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include pyridazine derivatives with various functional groups.

Coupling Products: Aryl or alkyl-substituted pyridazine derivatives.

Scientific Research Applications

6-Iodopyridazine-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Iodopyridazine-3-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate binding interactions through halogen bonding, while the cyano group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

6-Methylpyridazine-3-carbonitrile (CAS 49840-90-6)

- Molecular Formula : C₆H₅N₃

- Molecular Weight : 119.12 g/mol

- Key Differences: The methyl group at the 6-position is electron-donating, increasing electron density on the pyridazine ring compared to the electron-withdrawing iodine in 6-iodo derivatives. Lacks a leaving group, making it less reactive in nucleophilic substitutions but more thermally stable. Applications: Intermediate in organic synthesis, particularly for non-reactive scaffold construction .

6-Chloro-3-pyridazinecarboxamide (CAS not provided)

- Synthesis: Derived from methyl 6-chloro-3-pyridazinecarboxylate via ammonolysis .

- Key Differences: Chlorine is a smaller, less polarizable leaving group compared to iodine, reducing efficiency in metal-catalyzed cross-couplings. Reactivity: Higher activation energy required for substitution reactions compared to iodo analogs. Applications: Precursor for alkylamino derivatives via amine displacement .

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Electronic and Steric Properties

| Compound | Substituent (Position 6) | Electron Effect | Steric Bulk | Reactivity in Cross-Couplings |

|---|---|---|---|---|

| 6-Iodopyridazine-3-carbonitrile | Iodo | Strongly electron-withdrawing | High | High (e.g., Ullmann coupling) |

| 6-Methylpyridazine-3-carbonitrile | Methyl | Electron-donating | Low | Low |

| 6-Chloro-3-pyridazinecarboxamide | Chloro | Moderately electron-withdrawing | Moderate | Moderate |

Notes:

Biological Activity

6-Iodopyridazine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with an iodine atom at the 6-position and a cyano group at the 3-position. Its molecular formula is C₇H₄N₄I, and it is characterized by unique chemical reactivity attributed to the presence of halogen and nitrile functionalities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often act as inhibitors against various microbial pathogens. The mechanism of action typically involves interference with microbial enzyme systems, thereby inhibiting growth and proliferation.

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| This compound | S. aureus | Inhibitory |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been observed to affect the BCL-2 family of proteins, which are crucial in regulating cell death.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

These findings suggest that higher concentrations lead to significant cytotoxic effects on cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Specifically, it may function as an enzyme inhibitor or receptor modulator, impacting cellular pathways involved in growth and survival.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or cancer cell survival.

- Receptor Modulation : It could potentially modulate receptors involved in apoptosis, leading to increased cell death in cancerous tissues.

Research Findings

Recent research has focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Modifications at various positions on the pyridazine ring have been explored to improve potency and selectivity against specific targets.

Example Derivative Studies

In one study, derivatives were synthesized and tested for their activity against cancer cell lines and microbial strains:

| Derivative | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Cancer Cell Line X |

| Compound B | 10.0 | E. coli |

These derivatives exhibited varying degrees of efficacy, highlighting the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.